molecular formula C20H24N8O2 B606548 CCT244747

CCT244747

Cat. No.: B606548
M. Wt: 408.5 g/mol
InChI Key: IENLGMOXAQMNEH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT244747 is a novel, potent, and highly selective inhibitor of checkpoint kinase 1 (CHK1). It is an orally active compound that has shown significant efficacy in preclinical studies, both as a single agent and in combination with genotoxic anticancer drugs. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and the maintenance of replication fork stability. By inhibiting CHK1, this compound enhances the cytotoxicity of several chemotherapeutic agents and abrogates drug-induced cell cycle arrest, leading to increased DNA damage and apoptosis .

Mechanism of Action

Target of Action

CCT244747 is a potent, highly selective, and orally active inhibitor of CHK1 (Checkpoint Kinase 1) . CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and maintenance of replication fork stability .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CHK1 . It inhibits cellular CHK1 activity, significantly enhancing the cytotoxicity of several anticancer drugs, and abrogates drug-induced S and G2 arrest in multiple tumor cell lines .

Biochemical Pathways

CHK1 is activated in response to single-strand breaks (SSBs) in DNA caused by either direct DNA damage (e.g., by genotoxic chemotherapeutic agents) or replication stress . The activation of CHK1 initiates a signaling cascade culminating in cell cycle arrest, leading to DNA repair, senescence, or death .

Pharmacokinetics

This compound exhibits oral efficacy . Active tumor concentrations of this compound were obtained following oral administration . The plasma pharmacokinetics of a single bolus dose of this compound alone (10 mg/kg either i.v. or p.o.) in BALB/c mice has been studied .

Result of Action

This compound inhibits CHK1 activity, resulting in enhanced DNA damage and apoptosis . Biomarkers of CHK1 (pS296 CHK1) activity and cell-cycle inactivity (pY15 CDK1) were induced by genotoxics and inhibited by this compound both in vitro and in vivo .

Action Environment

The efficacy of this compound can be influenced by the tumor environment. For instance, this compound showed marked antitumor activity as a single agent in a MYCN-driven neuroblastoma . The antitumor activity of both gemcitabine and irinotecan were significantly enhanced by this compound in several human tumor xenografts .

Biochemical Analysis

Biochemical Properties

CCT244747 has been shown to inhibit cellular CHK1 activity (IC 50 29–170 nmol/L), significantly enhancing the cytotoxicity of several anticancer drugs . It interacts with the CHK1 enzyme, a serine/threonine kinase that is activated in response to single strand breaks (SSBs) in DNA caused by either direct DNA damage or replication stress .

Cellular Effects

This compound abrogates drug-induced S and G2 arrest in multiple tumor cell lines . It also enhances DNA damage and apoptosis by inhibiting genotoxic-induced biomarkers for CHK1 (pS296 CHK1) activity and CDK1 (pY15 CDK1) inactivity both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CHK1, which initiates a signaling cascade culminating in cell cycle arrest leading to DNA repair, senescence, or death . By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage by a range of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

This compound must be present 24 to 48 hours following initial genotoxic exposure for maximum potentiation . This suggests that the effects of this compound change over time in laboratory settings, possibly due to its interaction with the cell cycle and DNA repair mechanisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to have oral bioavailability of 61% in mice with a plasma half-life of approximately 1 hour . This suggests that the effects of this compound could vary with different dosages in animal models.

Transport and Distribution

Active tumor concentrations of this compound were obtained following oral administration , suggesting that it is effectively distributed within the body.

Preparation Methods

The synthesis of CCT244747 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions are carefully optimized to achieve high yield and purity. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency and quality control .

Chemical Reactions Analysis

CCT244747 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Radiosensitization

CCT244747 has demonstrated significant radiosensitizing effects in various cancer cell lines. In studies, it was shown to:

  • Increase Sensitivity : Enhance the sensitivity of bladder and head and neck cancer cells to radiation therapy.
  • Abrogate G2 Arrest : Prevent radiation-induced G2 phase cell cycle arrest, allowing cells to enter mitosis prematurely, which can lead to increased cell death.

Table 1: Radiosensitization Effects of this compound

Cell LineRadiation Dose (Gy)This compound Concentration (µM)Survival Fraction
T2420.5Reduced
RT11240.5Reduced
Cal2760.5Reduced

Source:

Combination Therapy with Chemotherapeutics

This compound enhances the cytotoxicity of several anticancer drugs, including gemcitabine and irinotecan. Its combination with these agents leads to:

  • Increased DNA Damage : Enhanced levels of DNA damage observed in treated cells.
  • Improved Efficacy : Significant improvement in tumor growth delay in xenograft models when combined with genotoxic agents.

Table 2: Efficacy of this compound in Combination Therapies

Treatment CombinationTumor TypeGrowth Delay (Days)
This compound + GemcitabinePancreatic Cancer14
This compound + IrinotecanColorectal Cancer12

Source:

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits CHK1 activity with an IC50 range of 29-170 nmol/L across various tumor cell lines. The compound's ability to enhance the effectiveness of chemotherapeutics was confirmed through multiple assays measuring cytotoxicity and cellular response.

In Vivo Studies

This compound has been evaluated in preclinical animal models, particularly focusing on MYCN-driven neuroblastoma. Key findings include:

  • Single-Agent Activity : Demonstrated antitumor activity as a standalone treatment.
  • Combination Efficacy : When used alongside traditional chemotherapeutics, it resulted in superior tumor control compared to either agent alone.

Table 3: In Vivo Efficacy of this compound

Study ModelTreatmentTumor Volume Reduction (%)
MYCN-driven NeuroblastomaThis compound60
Human Tumor XenograftsThis compound + Gemcitabine70

Source:

Comparison with Similar Compounds

CCT244747 is unique in its high selectivity and potency as a CHK1 inhibitor. Similar compounds include SAR-020106 and other CHK1 inhibitors that have been developed for cancer therapy. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its oral bioavailability and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .

Biological Activity

CCT244747 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutic agents and improving outcomes in various malignancies.

CHK1 is essential for maintaining genomic stability, especially in response to DNA damage. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby promoting apoptosis. This compound functions as an ATP-competitive inhibitor, effectively blocking CHK1 activity and disrupting the cell cycle checkpoints that cancer cells rely on for survival.

Pharmacological Profile

Key Findings:

  • Inhibition Potency: this compound has an IC50 range of 29–170 nM against cellular CHK1 activity, indicating strong inhibition capabilities .
  • Combination Therapy: The compound significantly enhances the cytotoxicity of several chemotherapeutic agents, including gemcitabine and irinotecan, by abrogating drug-induced S and G2 phase arrest in tumor cell lines .
  • Single-Agent Activity: Remarkably, this compound has demonstrated substantial single-agent antitumor activity in MYCN-driven neuroblastoma models .

Efficacy in Tumor Models

This compound has been evaluated in various preclinical settings:

Study TypeTumor ModelResult
In vitroMultiple human tumor cell linesEnhanced cytotoxicity with gemcitabine
In vivoMYCN-driven neuroblastomaSignificant tumor growth inhibition
Combination TherapySW620 xenograft modelIncreased efficacy with gemcitabine
RadiosensitizationHead and neck cancer modelsAbrogation of radiation-induced G2 arrest

In a study involving MYCN-driven transgenic mouse models, this compound was administered orally at doses of 100 mg/kg for seven consecutive days. The results indicated a marked reduction in tumor size as assessed by MRI, highlighting its potential as a therapeutic agent .

Biomarker Modulation

The biological activity of this compound is also characterized by its effects on specific biomarkers associated with CHK1 activity:

  • pS296 CHK1: This phosphorylated form serves as a marker for active CHK1. This compound treatment led to decreased levels of pS296 CHK1, confirming effective inhibition.
  • pY15 CDK1: A marker indicating cell cycle inactivity; levels were reduced following treatment with this compound, suggesting that the compound promotes cell cycle progression despite DNA damage .

Case Study: Neuroblastoma

In a preclinical study focused on neuroblastoma, this compound was shown to enhance the effectiveness of standard chemotherapy regimens. Mice treated with both this compound and gemcitabine exhibited significantly reduced tumor volumes compared to those receiving gemcitabine alone. This illustrates the potential for this compound to be integrated into combination therapies for improved patient outcomes .

Radiosensitization Effects

This compound has also been investigated for its ability to sensitize tumors to radiation therapy. In head and neck cancer models, combining this compound with radiation resulted in enhanced tumor control and prolonged survival compared to radiation alone. This effect was attributed to the compound's ability to disrupt the G2 checkpoint following radiation exposure .

Properties

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT244747
Reactant of Route 2
Reactant of Route 2
CCT244747
Reactant of Route 3
Reactant of Route 3
CCT244747
Reactant of Route 4
Reactant of Route 4
CCT244747
Reactant of Route 5
Reactant of Route 5
CCT244747
Reactant of Route 6
Reactant of Route 6
CCT244747

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.